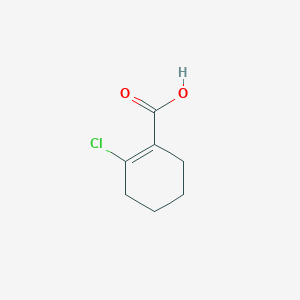
2-氯环己烯-1-羧酸
描述
2-Chlorocyclohex-1-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClO2 and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorocyclohex-1-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorocyclohex-1-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 化学动力学和反应机理
涉及类似于 2-氯环己烯-1-羧酸的化合物的消除动力学和反应机理的研究一直是人们感兴趣的主题。例如,楚查尼和罗蒂诺夫 (1989) 研究了 2-氯丙酸的消除动力学,强调了了解类似化合物中反应动力学的重要性 (Chuchani & Rotinov, 1989).
2. 有机合成和分子结构
已经对涉及环己烯衍生物的反应进行了研究,例如 1-乙烯基环己-3-烯二氧化物与羧酸的反应,展示了这些化合物有机合成中的多功能性 (Mukhamedova, Malyshko, Shagidullin, & Teptina, 1969).
3. 手性拆分和药物应用
环己烯衍生物的手性拆分,这是药物化学中获得对映体纯化合物的关键过程,已经由李毅亮 (2013) 等研究人员研究过,突出了该化合物在药物化学中的相关性 (Li Yi-liang, 2013).
4. 环境微生物学
在环境微生物学中,微生物(如“酸养 Syntrophus”)对环己烯羧酸盐的代谢已被探索,表明这些化合物的生态和生物降解潜力 (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).
5. 材料科学和液晶
对环己烯羧酸衍生物的研究,例如 Bezborodov 和 Lapanik (1992) 进行的研究,在材料科学中发挥着重要作用,特别是在液晶的研究中 (Bezborodov & Lapanik, 1992).
6. 生物有机化学和药物应用
环己烯羧酸盐衍生物作为受体激动剂的合成和评估,例如 Bobiļeva 等人 (2017) 研究的那些,说明了该化合物生物有机化学和药物设计中的潜力 (Bobiļeva, Ikaunieks, Duburs, Mandrika, Petrovska, Klovins, & Loža, 2017).
7. 有机合成和催化
对环己烯羧酸衍生物的合成和转化研究,例如 Gómez-Sánchez 和 Marco-Contelles (2005) 的研究,提供了对催化和有机合成方法的见解 (Gómez-Sánchez & Marco-Contelles, 2005).
8. 生物技术和酶促过程
Goswami 和 Kissick (2009) 探索的环己烯衍生物的酶促不对称化,证明了这些化合物生物技术应用和有机合成中的重要性 (Goswami & Kissick, 2009).
安全和危害
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用机制
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
It undergoes decarboxylation via electrolysis, leading to the formation of a reactive diradical . This might suggest that 2-Chlorocyclohex-1-ene-1-carboxylic acid could also form reactive intermediates that interact with its targets.
Pharmacokinetics
Its molecular weight is 160.6 , which suggests it could be absorbed and distributed in the body.
Action Environment
生化分析
Biochemical Properties
2-Chlorocyclohex-1-ene-1-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby influencing their activity.
Cellular Effects
2-Chlorocyclohex-1-ene-1-carboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of signaling molecules, leading to changes in the expression of specific genes. These changes can impact cellular functions such as growth, differentiation, and apoptosis. Additionally, 2-Chlorocyclohex-1-ene-1-carboxylic acid may affect the metabolic pathways within the cell, leading to alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-Chlorocyclohex-1-ene-1-carboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the levels of specific proteins within the cell, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorocyclohex-1-ene-1-carboxylic acid can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, thereby altering its impact on cells. Long-term studies in vitro and in vivo have shown that the effects of 2-Chlorocyclohex-1-ene-1-carboxylic acid can vary depending on the duration of exposure and the conditions of the experiment.
Dosage Effects in Animal Models
The effects of 2-Chlorocyclohex-1-ene-1-carboxylic acid in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes significant only above a certain concentration. Additionally, high doses of 2-Chlorocyclohex-1-ene-1-carboxylic acid can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
2-Chlorocyclohex-1-ene-1-carboxylic acid is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for these pathways, influencing the overall metabolic flux . These interactions can lead to changes in the levels of metabolites, affecting the cell’s energy production and utilization. The compound may also be metabolized into other products that have different biochemical properties, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chlorocyclohex-1-ene-1-carboxylic acid within cells and tissues are crucial for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-Chlorocyclohex-1-ene-1-carboxylic acid can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-chlorocyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRKAXSGHOHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403957 | |
| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56475-13-9 | |
| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)
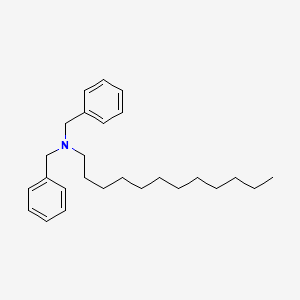
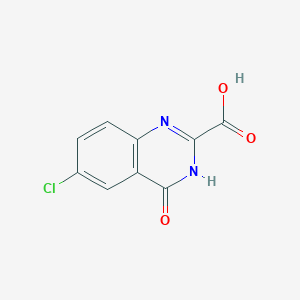
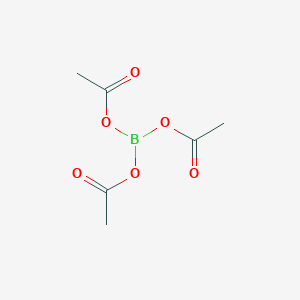
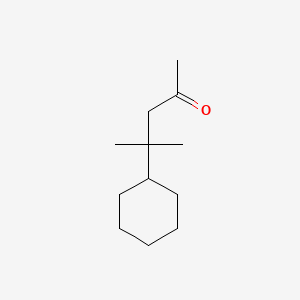
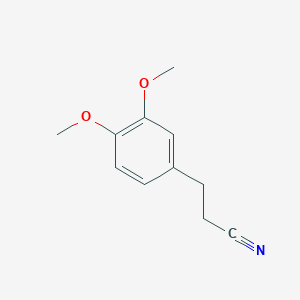
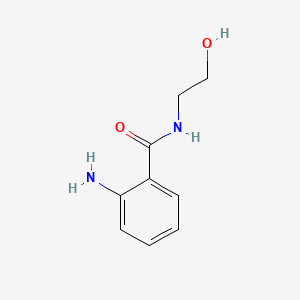
![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)
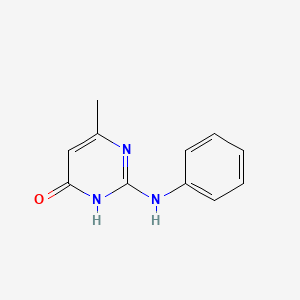
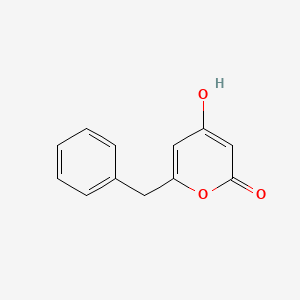
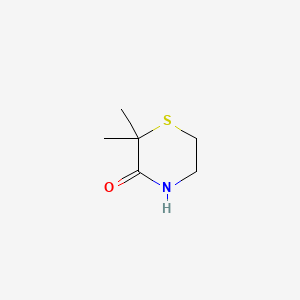
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
